

History and discovery of butyl cannabinoids like CBDBA.

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An In-Depth Technical Guide to the History, Discovery, and Characterization of Butyl Cannabinoids

Abstract

This technical guide provides a comprehensive overview of the history, discovery, chemical synthesis, and analytical characterization of butyl cannabinoids, with a specific focus on cannabidibutol (CBDB), the butyl analog of cannabidiol (CBD). Butyl cannabinoids represent a homologous series of phytocannabinoids characterized by a four-carbon alkyl side chain. While their presence in Cannabis sativa has been known for decades, recent advancements in analytical techniques have enabled the definitive isolation and characterization of key members of this subclass. This document details the experimental protocols for their synthesis, isolation, and analysis and summarizes the available pharmacological data. Furthermore, it illustrates the putative signaling pathways through which these compounds are presumed to exert their biological effects. This guide is intended for researchers, scientists, and drug development professionals working in the field of cannabinoid science.

History and Discovery of Butyl Cannabinoids

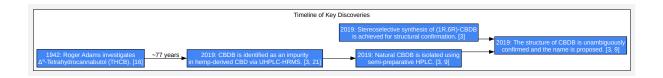
The investigation into cannabinoids with varying alkyl side chain lengths dates back to the mid-20th century. The butyl homolog of Δ^9 -tetrahydrocannabinol (Δ^9 -THCB) was first studied by Roger Adams as early as 1942.[1] However, for many years, butyl cannabinoids remained largely uncharacterized minor components of the cannabis phytocomplex.



The modern discovery and definitive characterization of the non-psychotropic butyl cannabinoid, cannabidibutol (CBDB or CBD-C4), occurred much more recently. In 2019, a group of Italian researchers led by Citti and Cannazza identified CBDB as a significant impurity in commercial cannabidiol (CBD) samples extracted from hemp (Cannabis sativa L.).[2][3] This discovery was part of a broader effort to analyze the impurity profile of commercially produced CBD.[3]

The initial identification was accomplished using ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS).[3] To unambiguously confirm the structure and absolute stereochemistry of this new compound, the research team isolated the natural product from the hemp extract using semi-preparative liquid chromatography.[2][4] Concurrently, they performed a stereoselective chemical synthesis of the proposed structure, (-)-trans-(1R,6R)-cannabidibutol.[2] A comprehensive spectroscopic comparison, including Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and mass spectrometry, between the isolated natural compound and the synthetic standard confirmed its identity.[5] Following this confirmation, the name cannabidibutol (CBDB) was formally proposed.[2][4]

The discovery highlighted that naturally derived cannabinoid products can contain a wider variety of homologs than previously appreciated, with CBDB being found at concentrations up to 0.5% (w/w) in some CBD extracts.[6]



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Figure 1. A timeline of the key events in the discovery and characterization of butyl cannabinoids.



Pharmacology and Biological Activity

The pharmacology of butyl cannabinoids is not as extensively studied as their pentyl (e.g., THC, CBD) or propyl (e.g., THCV, CBDV) counterparts. However, available data on Δ^9 -THCB and inferences from structurally similar compounds provide a preliminary understanding.

Quantitative Pharmacological Data

To date, specific in vitro binding affinity and functional activity data for cannabidibutol (CBDB) at cannabinoid receptors or other molecular targets have not been published in the peer-reviewed literature. The research focus has primarily been on its chemical synthesis and analytical detection.[3]

However, pharmacological data for the psychotropic butyl homolog, Δ^9 -THCB, is available. Studies have shown that Δ^9 -THCB binds to the human CB1 and CB2 receptors with affinities comparable to that of Δ^9 -THC, suggesting it may share a similar cannabimimetic profile.[7] The tetrad test in mice confirmed a partial agonistic activity of Δ^9 -THCB at the CB1 receptor.[7] The table below summarizes the available binding affinity data for Δ^9 -THCB and other relevant phytocannabinoids for comparison.



Compound	Receptor	Ki (nM)	Species	Assay Type	Reference
Δ^9 - Tetrahydroca nnabutol (Δ^9 - THCB)	hCB1	15	Human	Radioligand Binding	[7]
hCB2	51	Human	Radioligand Binding	[7]	
Δ^9 - Tetrahydroca nnabinol (Δ^9 - THC)	hCB1	25.1	Human	Meta-analysis	[8]
hCB2	35.2	Human	Meta-analysis	[8]	
Cannabidiol (CBD)	hCB1	>10,000	Human	Radioligand Binding	[9]
hCB2	>10,000	Human	Radioligand Binding	[9]	
Δ ⁹ - Tetrahydroca nnabivarin (THCV)	hCB1	75.4	Human	Radioligand Binding	[10]
hCB2	62.9	Human	Radioligand Binding	[10]	
Cannabidivari n (CBDV)	CB1	Low Affinity	-	-	[1]
CB2	Low Affinity	-	-	[1]	

hCB1/hCB2: human Cannabinoid Receptor Type 1/2. Ki: Inhibition constant, a measure of binding affinity.

Putative Signaling Pathways

Foundational & Exploratory





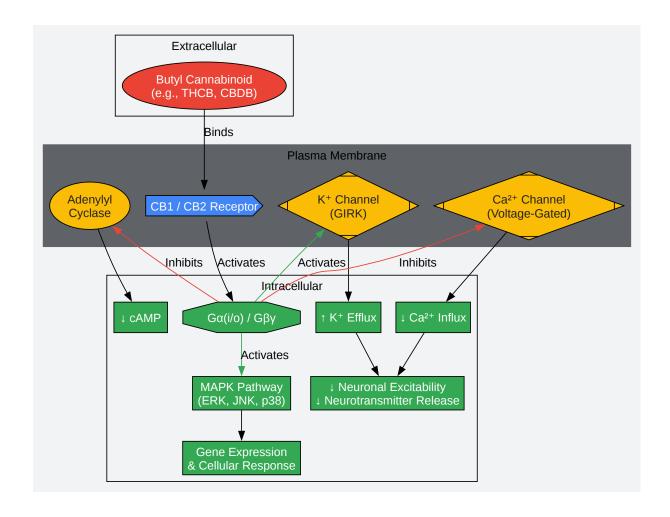
Given the structural similarity of butyl cannabinoids to well-characterized phytocannabinoids and the binding data for Δ^9 -THCB, it is presumed they interact with the canonical cannabinoid signaling pathways. The primary targets are the G-protein coupled receptors (GPCRs), CB1 and CB2.[9]

CB1 and CB2 Receptor Signaling: These receptors are coupled to inhibitory G-proteins (Gi/o). [9] Upon agonist binding, the G-protein is activated, leading to a cascade of intracellular events:

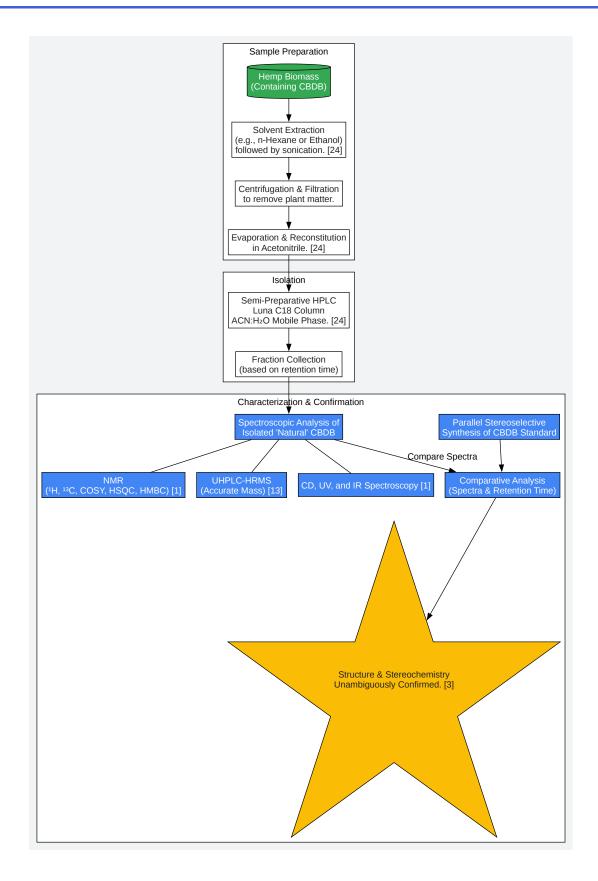
- Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9]
- Modulation of Ion Channels: Activation typically involves the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively leads to a reduction in neuronal excitability and neurotransmitter release.[8]
- Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Cannabinoid receptor
 activation can stimulate signaling cascades, including ERK, JNK, and p38 MAPK, which are
 involved in regulating gene expression and cellular processes like proliferation and survival.
 [11]

As an analog of CBD, CBDB may also share its more complex polypharmacological profile, potentially acting as a negative allosteric modulator of the CB1 receptor and interacting with other targets such as serotonin 5-HT1A receptors and transient receptor potential (TRP) channels.[12][13]









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